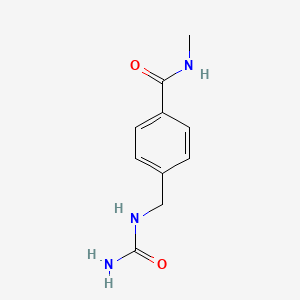
4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12Br2F4 It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of biphenyl with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products .
Wissenschaftliche Forschungsanwendungen
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octafluoro-1,1’-biphenyl
- 1,2-Dibromotetrafluoroethane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where specific reactivity and stability are required .
Eigenschaften
CAS-Nummer |
646508-02-3 |
|---|---|
Molekularformel |
C12H4Br2F4 |
Molekulargewicht |
383.96 g/mol |
IUPAC-Name |
5-bromo-2-(4-bromo-2,6-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Br2F4/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI-Schlüssel |
ADCSPEGAURPUJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


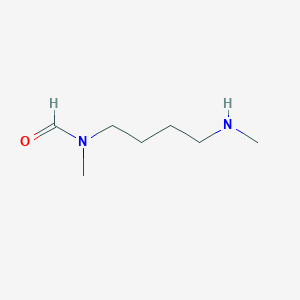
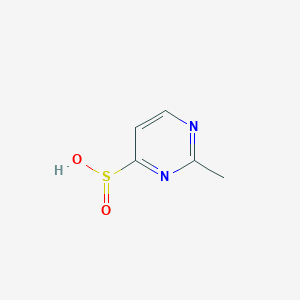
![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)




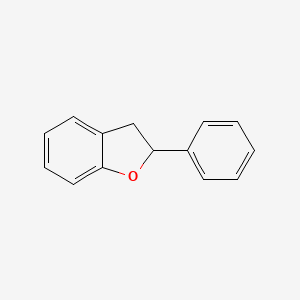
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)


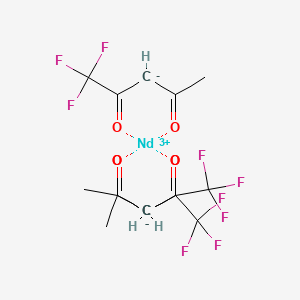
![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
